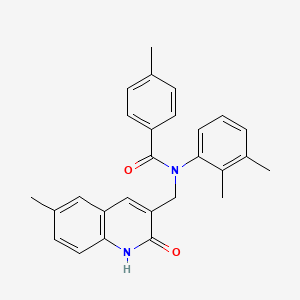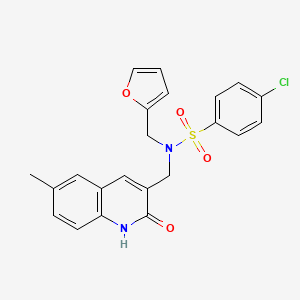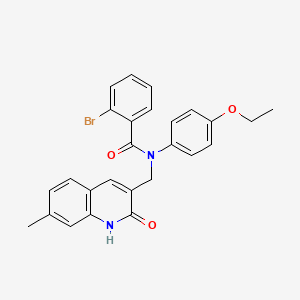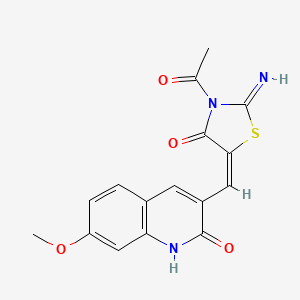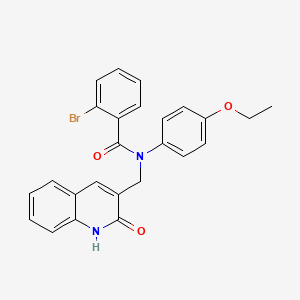
N-cyclopentyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is expressed on immune cells, and its activation has been shown to suppress the immune response. CPI-444 is being investigated as a potential therapeutic agent for cancer and other diseases where immune suppression plays a role.
Wirkmechanismus
CPI-444 works by blocking the adenosine A2A receptor, which is expressed on immune cells. Activation of this receptor has been shown to suppress the immune response, which can be beneficial in certain situations, such as in the case of autoimmune diseases. However, in the context of cancer, immune suppression can allow tumors to evade detection and destruction by the immune system. By inhibiting the adenosine A2A receptor, CPI-444 can enhance the immune response against cancer cells.
Biochemical and Physiological Effects:
CPI-444 has been shown to increase the production of cytokines and chemokines, which are important signaling molecules involved in the immune response. CPI-444 also increases the activation of T cells, which are a type of immune cell that plays a key role in the destruction of cancer cells. Additionally, CPI-444 has been shown to reduce the number of regulatory T cells, which can suppress the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPI-444 is that it has shown efficacy in combination with other immunotherapies, such as anti-PD-1 antibodies. This suggests that CPI-444 could be used as part of a combination therapy approach for cancer treatment. However, one limitation of CPI-444 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for the research and development of CPI-444. One possibility is to investigate its efficacy in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Another direction could be to explore the use of CPI-444 in other diseases where immune suppression plays a role, such as autoimmune diseases. Additionally, further research could be conducted to better understand the mechanism of action of CPI-444 and how it can be optimized for therapeutic use.
Synthesemethoden
The synthesis of CPI-444 involves several steps, including the reaction of 4-bromoanisole with N-isobutylsulfonamide to form 4-(N-isobutylsulfamoyl)anisole. This intermediate is then reacted with cyclopentylmagnesium bromide to form N-cyclopentyl-4-(N-isobutylsulfamoyl)anisole. Finally, this compound is reacted with chloroacetyl chloride to form CPI-444.
Wissenschaftliche Forschungsanwendungen
CPI-444 has been the subject of several preclinical studies investigating its potential as a cancer immunotherapy. In mouse models, CPI-444 has been shown to enhance the efficacy of other immunotherapies, such as anti-PD-1 antibodies. CPI-444 has also been shown to inhibit the growth of several types of cancer cells, including melanoma and lung cancer.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)11-18-24(21,22)16-9-7-15(8-10-16)23-12-17(20)19-14-5-3-4-6-14/h7-10,13-14,18H,3-6,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXUXIGUAUMTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{4-[(2-methylpropyl)sulfamoyl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

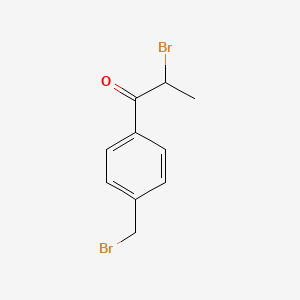
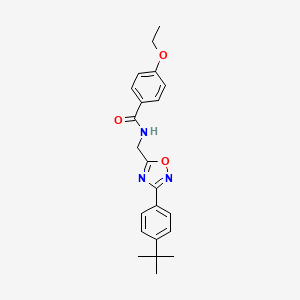
![3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B7712191.png)
![ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7712196.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)


![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)
